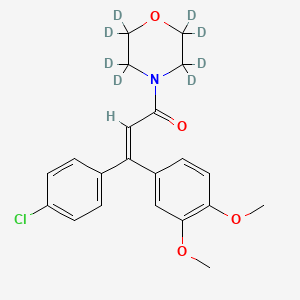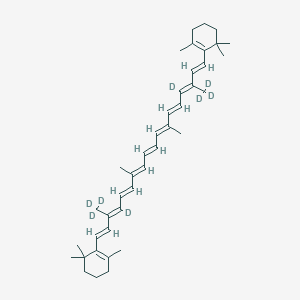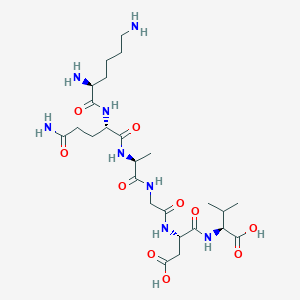
H-Lys-Gln-Ala-Gly-Asp-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys-Gln-Ala-Gly-Asp-Val-OH is a peptide composed of six amino acids: lysine, glutamine, alanine, glycine, aspartic acid, and valine. This peptide sequence is derived from the carboxyl-terminal end of the fibrinogen γ-chain. It is known for its role as a cell adhesion peptide, mediating cell adhesion through the α2bβ3 integrin. This peptide is particularly effective as an adhesion ligand for smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Lys-Gln-Ala-Gly-Asp-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC.
Chemical Reactions Analysis
Types of Reactions: H-Lys-Gln-Ala-Gly-Asp-Val-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products: The major products of these reactions are typically modified peptides with altered properties, such as increased stability or altered biological activity.
Scientific Research Applications
H-Lys-Gln-Ala-Gly-Asp-Val-OH has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in tissue engineering and regenerative medicine, particularly in promoting smooth muscle cell adhesion and growth.
Industry: Utilized in the development of biomaterials and coatings that enhance cell adhesion and compatibility.
Mechanism of Action
The mechanism of action of H-Lys-Gln-Ala-Gly-Asp-Val-OH involves its interaction with the α2bβ3 integrin on the surface of cells. This interaction mediates cell adhesion, promoting the attachment and growth of cells, particularly smooth muscle cells. The peptide’s ability to enhance cell adhesion is crucial for its applications in tissue engineering and regenerative medicine .
Comparison with Similar Compounds
H-Gly-Arg-Gly-Asp-Ser-OH: Another cell adhesion peptide derived from fibronectin, mediating adhesion through integrins.
H-Ala-Gly-Asp-Val-OH: A shorter peptide with similar adhesion properties but less specificity.
Uniqueness: H-Lys-Gln-Ala-Gly-Asp-Val-OH is unique due to its specific sequence derived from the fibrinogen γ-chain, providing high specificity and potency in mediating cell adhesion through the α2bβ3 integrin. This makes it particularly effective in applications requiring strong and specific cell adhesion, such as in the development of biomaterials for tissue engineering .
Properties
Molecular Formula |
C25H44N8O10 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C25H44N8O10/c1-12(2)20(25(42)43)33-24(41)16(10-19(36)37)31-18(35)11-29-21(38)13(3)30-23(40)15(7-8-17(28)34)32-22(39)14(27)6-4-5-9-26/h12-16,20H,4-11,26-27H2,1-3H3,(H2,28,34)(H,29,38)(H,30,40)(H,31,35)(H,32,39)(H,33,41)(H,36,37)(H,42,43)/t13-,14-,15-,16-,20-/m0/s1 |
InChI Key |
AFAFFVKJJYBBTC-YPTDYUDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


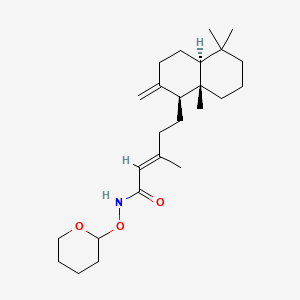
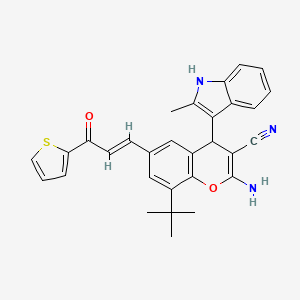
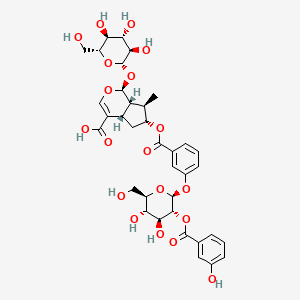
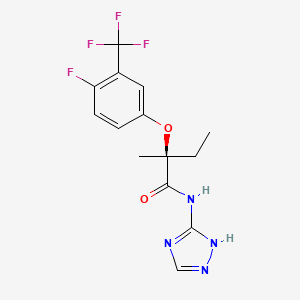
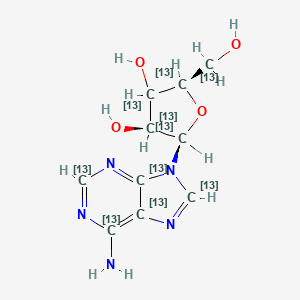
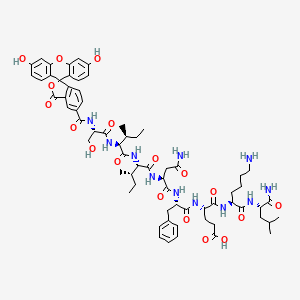
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
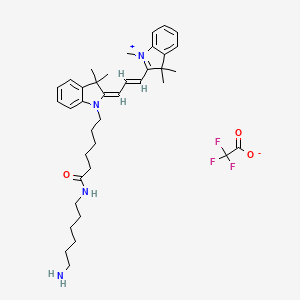
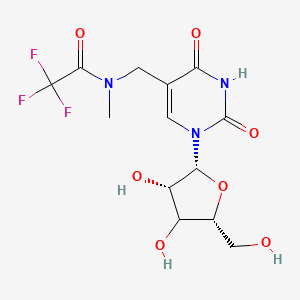
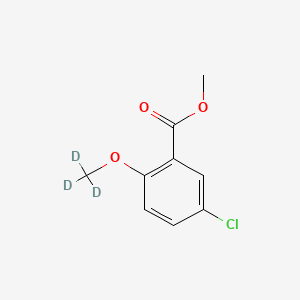
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
